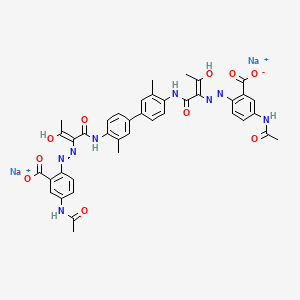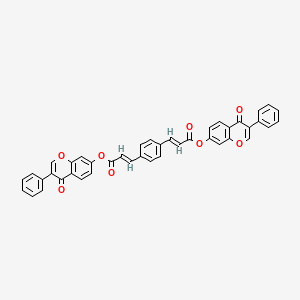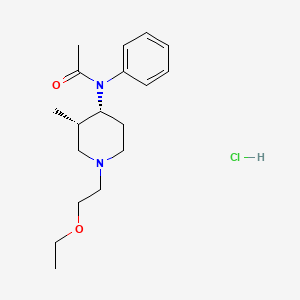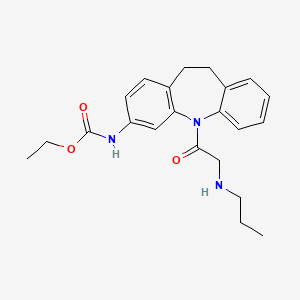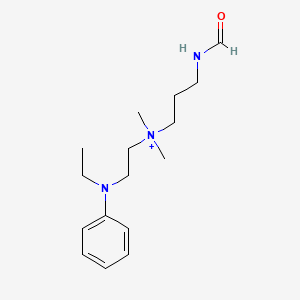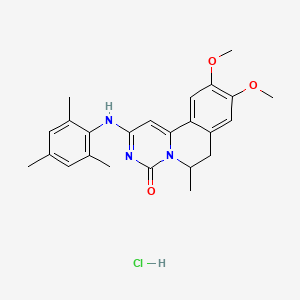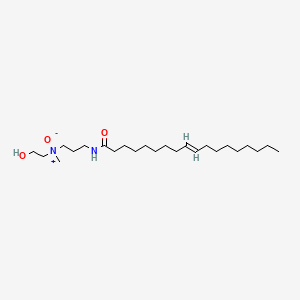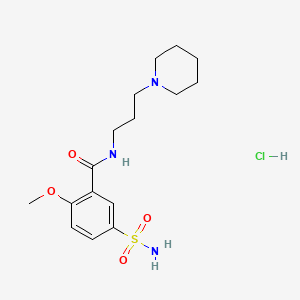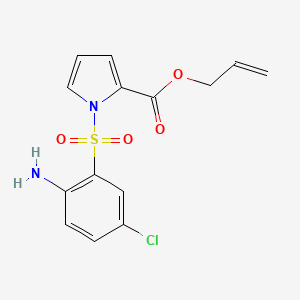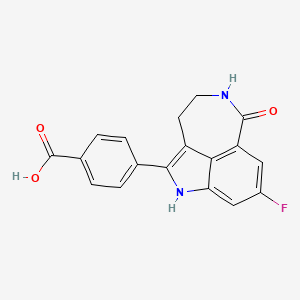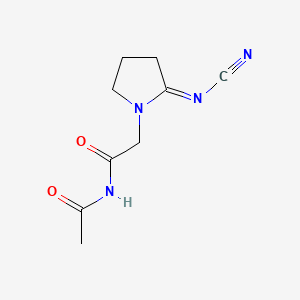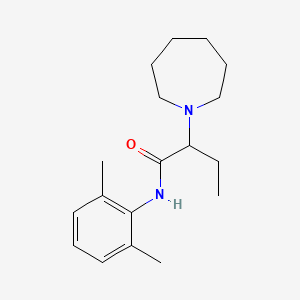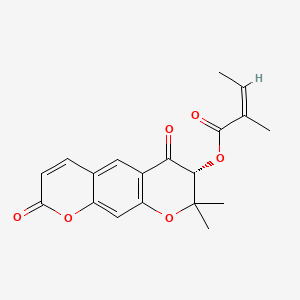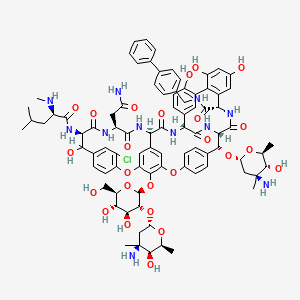
Vancomycin, 22-O-(3-amino-2,3,6-trideoxy-3-C-methyl-alpha-L-arabino-hexopyranosyl)-26-((((1,1'-biphenyl)-4-ylmethyl)amino)carbonyl)-26-decarboxy-19-dechloro-,(4''R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vancomycin, 22-O-(3-amino-2,3,6-trideoxy-3-C-methyl-alpha-L-arabino-hexopyranosyl)-26-((((1,1’-biphenyl)-4-ylmethyl)amino)carbonyl)-26-decarboxy-19-dechloro-,(4’'R)-, also known as oritavancin, is a glycopeptide antibiotic. It is primarily used to treat infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This compound is notable for its potent bactericidal activity and its ability to disrupt bacterial cell wall synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of vancomycin, 22-O-(3-amino-2,3,6-trideoxy-3-C-methyl-alpha-L-arabino-hexopyranosyl)-26-((((1,1’-biphenyl)-4-ylmethyl)amino)carbonyl)-26-decarboxy-19-dechloro-,(4’'R)- involves multiple steps, including glycosylation, amidation, and dechlorination reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes using actinobacteria, followed by purification and chemical modification steps to achieve the desired structure. The fermentation process is optimized to maximize yield and purity, ensuring the compound’s efficacy and safety for medical use .
Análisis De Reacciones Químicas
Types of Reactions
Vancomycin, 22-O-(3-amino-2,3,6-trideoxy-3-C-methyl-alpha-L-arabino-hexopyranosyl)-26-((((1,1’-biphenyl)-4-ylmethyl)amino)carbonyl)-26-decarboxy-19-dechloro-,(4’'R)- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the amino groups, affecting the compound’s activity.
Reduction: Reduction reactions can alter the biphenyl moiety, impacting the compound’s binding affinity.
Substitution: Substitution reactions can introduce different functional groups, potentially enhancing the compound’s antibacterial properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions are carefully controlled to maintain the compound’s structural integrity and biological activity .
Major Products Formed
The major products formed from these reactions include modified derivatives of the original compound, which may exhibit different levels of antibacterial activity and stability. These derivatives are often studied to identify potential improvements in therapeutic efficacy .
Aplicaciones Científicas De Investigación
Vancomycin, 22-O-(3-amino-2,3,6-trideoxy-3-C-methyl-alpha-L-arabino-hexopyranosyl)-26-((((1,1’-biphenyl)-4-ylmethyl)amino)carbonyl)-26-decarboxy-19-dechloro-,(4’'R)- has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glycopeptide antibiotics and their synthetic modifications.
Biology: Investigated for its interactions with bacterial cell walls and mechanisms of resistance.
Medicine: Employed in clinical trials to evaluate its efficacy against resistant bacterial strains.
Industry: Utilized in the development of new antibiotics and antimicrobial agents.
Mecanismo De Acción
The compound exerts its effects by binding to the D-alanyl-D-alanine terminus of cell wall precursors, inhibiting the transglycosylation and transpeptidation steps of peptidoglycan synthesis. This disruption leads to cell wall weakening and ultimately bacterial cell death. The molecular targets include penicillin-binding proteins and other enzymes involved in cell wall biosynthesis .
Comparación Con Compuestos Similares
Similar Compounds
Vancomycin: The parent compound, used for treating Gram-positive infections.
Teicoplanin: Another glycopeptide antibiotic with a similar mechanism of action.
Dalbavancin: A lipoglycopeptide with extended activity against resistant strains.
Uniqueness
Vancomycin, 22-O-(3-amino-2,3,6-trideoxy-3-C-methyl-alpha-L-arabino-hexopyranosyl)-26-((((1,1’-biphenyl)-4-ylmethyl)amino)carbonyl)-26-decarboxy-19-dechloro-,(4’'R)- is unique due to its enhanced binding affinity and stability, making it more effective against resistant bacterial strains compared to its counterparts .
Propiedades
Número CAS |
562105-14-0 |
|---|---|
Fórmula molecular |
C86H100ClN11O25 |
Peso molecular |
1723.2 g/mol |
Nombre IUPAC |
(1S,2R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-15-chloro-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-N-[(4-phenylphenyl)methyl]-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8(48),9,11,14,16,29(45),30,32,34(39),35,37,46-pentadecaene-40-carboxamide |
InChI |
InChI=1S/C86H100ClN11O25/c1-37(2)25-52(91-7)77(109)97-67-69(104)45-20-24-56(51(87)27-45)119-58-29-46-28-57(73(58)123-84-74(71(106)70(105)59(36-99)120-84)122-62-34-86(6,90)76(108)39(4)117-62)118-48-21-17-43(18-22-48)72(121-61-33-85(5,89)75(107)38(3)116-61)68-83(115)96-66(79(111)92-35-40-13-15-42(16-14-40)41-11-9-8-10-12-41)50-30-47(100)31-55(102)63(50)49-26-44(19-23-54(49)101)64(80(112)98-68)95-81(113)65(46)94-78(110)53(32-60(88)103)93-82(67)114/h8-24,26-31,37-39,52-53,59,61-62,64-72,74-76,84,91,99-102,104-108H,25,32-36,89-90H2,1-7H3,(H2,88,103)(H,92,111)(H,93,114)(H,94,110)(H,95,113)(H,96,115)(H,97,109)(H,98,112)/t38-,39-,52+,53-,59+,61-,62-,64+,65+,66-,67+,68-,69?,70+,71-,72+,74+,75-,76+,84-,85-,86-/m0/s1 |
Clave InChI |
FTKLBNQSIWHLQN-NFIDBZSRSA-N |
SMILES isomérico |
C[C@H]1[C@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C([C@H](C(=O)N[C@H](C(=O)N[C@H]5C(=O)N[C@@H]7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)[C@H](NC(=O)[C@H]([C@@H](C1=CC=C(O4)C=C1)O[C@H]1C[C@]([C@H]([C@@H](O1)C)O)(C)N)NC7=O)C(=O)NCC1=CC=C(C=C1)C1=CC=CC=C1)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)CO)O)O)(C)N)O |
SMILES canónico |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)OC1CC(C(C(O1)C)O)(C)N)NC7=O)C(=O)NCC1=CC=C(C=C1)C1=CC=CC=C1)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


